molecular formula C26H28N6O B2634864 N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034607-37-7

N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2634864
CAS No.: 2034607-37-7
M. Wt: 440.551
InChI Key: XYXVRHJEFZJKDH-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms. The presence of multiple functional groups, including a cyclopentyl ring, a phenyl group, and a pyridinyl-pyrazole moiety, makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Core: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.

    Cyclopentyl Substitution: The cyclopentyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyridinyl-Pyrazole Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include:

    Catalyst Selection: Using efficient catalysts to speed up reactions and improve selectivity.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a ligand in binding studies, helping to elucidate the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with specific biological targets, making it a candidate for developing new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide: Lacks the pyridinyl-pyrazole moiety.

    N-cyclopentyl-5-methyl-1-phenyl-N-(2-(1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide: Lacks the pyridinyl group.

Uniqueness

The presence of the pyridinyl-pyrazole moiety in N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide distinguishes it from similar compounds. This unique structure may confer specific binding properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclopentyl-5-methyl-1-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O/c1-20-24(19-28-32(20)23-9-3-2-4-10-23)26(33)31(22-7-5-6-8-22)18-17-30-16-13-25(29-30)21-11-14-27-15-12-21/h2-4,9-16,19,22H,5-8,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXVRHJEFZJKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(CCN3C=CC(=N3)C4=CC=NC=C4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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